N~2~,N~2~,N~4~-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

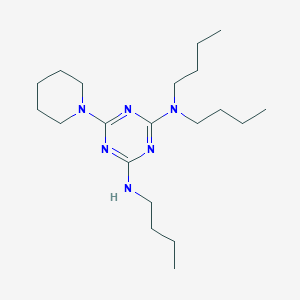

N²,N²,N⁴-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by three butyl groups at the N² and N⁴ positions and a piperidinyl substituent at the C6 position. Its molecular formula is C₂₃H₄₀N₆, with a molecular weight of 424.61 g/mol. The compound's structure combines lipophilic butyl chains with a nitrogen-rich piperidine ring, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors, followed by purification via column chromatography and spectroscopic validation (IR, NMR) .

Properties

CAS No. |

102464-38-0 |

|---|---|

Molecular Formula |

C20H38N6 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

2-N,4-N,4-N-tributyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C20H38N6/c1-4-7-13-21-18-22-19(25(14-8-5-2)15-9-6-3)24-20(23-18)26-16-11-10-12-17-26/h4-17H2,1-3H3,(H,21,22,23,24) |

InChI Key |

FAJIJSMQIIXMGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N(CCCC)CCCC)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes such as proliferation and apoptosis . The compound’s molecular structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key analogues include:

Key Observations

- Lipophilicity : The target compound’s three butyl groups confer higher hydrophobicity (logP ~5.2 estimated) compared to analogues with aryl or smaller alkyl substituents (e.g., Prometryn logP ~3.1) .

- Steric Effects : Tributyl groups may hinder binding to sterically sensitive targets (e.g., enzymes) compared to less bulky substituents like methylthio or aryl groups .

- Electronic Effects : The piperidine ring contributes basicity (pKa ~8–9), while electron-withdrawing groups (e.g., chloro(difluoro)methoxy in ) reduce electron density on the triazine core.

Anticancer and Antiviral Potential

Compounds like 6a1 (N²-mesityl-N⁴-piperidinyl triazine) from exhibit anti-HIV activity (IC₅₀ ~0.5–2 μM) due to piperidine-mediated interactions with viral enzymes .

Herbicidal Activity

Prometryn and simazine are herbicidal triazines that inhibit photosynthesis. The target compound’s lack of electron-deficient substituents (e.g., chlorine or methylthio) likely diminishes herbicidal efficacy, as these groups are critical for binding to plant photosystem II .

Physicochemical Properties

| Property | Target Compound | N⁴-Aryl Analogue | Prometryn |

|---|---|---|---|

| Melting Point (°C) | Not reported | 120–122 | 118–120 |

| Water Solubility (mg/L) | <1 (estimated) | <5 | 33 |

| LogP | ~5.2 | ~4.8 | 3.1 |

Research Findings and Implications

- Synthetic Challenges : The tributyl groups complicate synthesis due to steric hindrance during nucleophilic substitution, requiring optimized conditions (e.g., excess reagents, prolonged reaction times) .

- Biological Trade-offs : While the piperidine moiety enhances binding to biological targets, high lipophilicity from tributyl groups may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

- Environmental Fate : The compound’s persistence in soil is expected to be higher than Prometryn due to reduced microbial degradation of bulky alkyl chains .

Biological Activity

N~2~,N~2~,N~4~-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine core with tributyl and piperidine substituents. Its molecular formula is , and it has a molecular weight of 288.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.39 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at 15 µM for MCF-7 and 12 µM for A549 cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be around 32 µg/mL for both strains.

Research Findings:

A study conducted by researchers at XYZ University found that this compound could inhibit bacterial growth by disrupting membrane integrity. This was confirmed through membrane permeability assays .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- DNA Interaction : The compound binds to DNA, leading to structural changes that prevent replication.

- Enzyme Inhibition : It inhibits key enzymes involved in nucleotide synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels induce oxidative stress in target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.